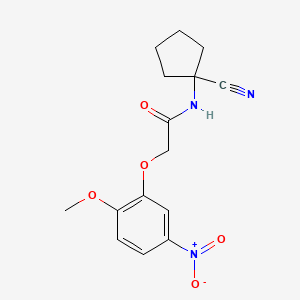

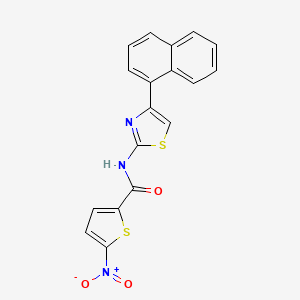

![molecular formula C18H16N2O4S B2543819 Acetato de 3-(2-(3-oxo-3,4-dihidro-2H-benzo[b][1,4]tiazin-2-il)acetamido)fenilo CAS No. 300818-80-8](/img/structure/B2543819.png)

Acetato de 3-(2-(3-oxo-3,4-dihidro-2H-benzo[b][1,4]tiazin-2-il)acetamido)fenilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate is a useful research compound. Its molecular formula is C18H16N2O4S and its molecular weight is 356.4. The purity is usually 95%.

BenchChem offers high-quality 3-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los investigadores pueden explorar su potencial como antioxidante natural en productos farmacéuticos, cosméticos y alimentos funcionales .

- Investigar sus mecanismos de acción y posibles aplicaciones terapéuticas en condiciones como la isquemia o la hipoxia relacionada con la altitud podría ser valioso .

- Los investigadores pueden explorar su potencial como agente antimicrobiano contra bacterias, hongos y otros patógenos .

- Investigar sus efectos sobre las líneas celulares de cáncer y la replicación del VIH podría proporcionar información valiosa .

- Los investigadores pueden investigar si este compuesto protege contra el daño inducido por el estrés oxidativo en modelos relevantes .

Actividad antioxidante y antirradical

Actividad antihipoxante

Propiedades antimicrobianas

Actividad antitumoral y anti-VIH

Actividad biológica en condiciones de estrés oxidativo

Aplicaciones farmacológicas

En resumen, este compuesto tiene un gran potencial en diversas áreas, desde la terapia antioxidante hasta las aplicaciones antimicrobianas. Se necesitan más investigaciones para desbloquear todo su potencial y abordar objetivos biológicos específicos. 🌟 .

Mecanismo De Acción

Target of Action

The primary target of the compound 3-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate is the enzyme alpha-amylase . Alpha-amylase is a key enzyme responsible for the breakdown of starch into sugars, and it plays a crucial role in various biological processes.

Mode of Action

The compound 3-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate interacts with alpha-amylase through a process known as molecular docking . This interaction inhibits the activity of the enzyme, thereby preventing the breakdown of starch into sugars .

Biochemical Pathways

The inhibition of alpha-amylase by 3-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate affects the carbohydrate metabolism pathway . This disruption can lead to a decrease in the production of glucose, which can have downstream effects on energy production and other metabolic processes.

Result of Action

The molecular and cellular effects of 3-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate’s action primarily involve the disruption of carbohydrate metabolism due to the inhibition of alpha-amylase . This can lead to a decrease in the production of glucose, potentially affecting energy production and other metabolic processes.

Propiedades

IUPAC Name |

[3-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-11(21)24-13-6-4-5-12(9-13)19-17(22)10-16-18(23)20-14-7-2-3-8-15(14)25-16/h2-9,16H,10H2,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKXLPRHLZQNBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,3'-DIMETHOXY-4'-(4-METHYLBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]-4-METHYLBENZAMIDE](/img/structure/B2543736.png)

![N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543740.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2543746.png)

![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2543749.png)

![2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE](/img/structure/B2543752.png)